molecular formula C19H30O2 B1606974 4-Dodecylbenzoic acid CAS No. 21021-55-6

4-Dodecylbenzoic acid

Cat. No.: B1606974
CAS No.: 21021-55-6
M. Wt: 290.4 g/mol
InChI Key: JCHCIOJFCCQEKZ-UHFFFAOYSA-N
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Description

4-Dodecylbenzoic acid is an organic compound with the molecular formula C19H30O2. It is a derivative of benzoic acid, where a dodecyl group (a twelve-carbon alkyl chain) is attached to the para position of the benzene ring. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Dodecylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of dodecylbenzene with carbon dioxide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically proceeds as follows:

    Friedel-Crafts Acylation: Dodecylbenzene reacts with carbon dioxide in the presence of aluminum chloride to form 4-dodecylbenzoyl chloride.

    Hydrolysis: The 4-dodecylbenzoyl chloride is then hydrolyzed to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation reactions, followed by purification steps such as recrystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Dodecylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dodecylbenzoic acid derivatives.

    Reduction: Reduction reactions can convert it into dodecylbenzyl alcohol.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Dodecylbenzoic acid derivatives.

    Reduction: Dodecylbenzyl alcohol.

    Substitution: Nitro-dodecylbenzoic acid or sulfo-dodecylbenzoic acid.

Scientific Research Applications

4-Dodecylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: It is studied for its potential antimicrobial properties and its effects on biological membranes.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its surfactant properties.

    Industry: It is used in the production of detergents, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of 4-dodecylbenzoic acid primarily involves its surfactant properties. The dodecyl group provides hydrophobic characteristics, while the carboxylic acid group offers hydrophilic properties. This amphiphilic nature allows it to interact with both hydrophobic and hydrophilic molecules, making it effective in reducing surface tension and forming micelles.

Comparison with Similar Compounds

Similar Compounds

    4-Octylbenzoic acid: Similar structure but with an eight-carbon alkyl chain.

    4-Decylbenzoic acid: Similar structure but with a ten-carbon alkyl chain.

    4-Hexadecylbenzoic acid: Similar structure but with a sixteen-carbon alkyl chain.

Uniqueness

4-Dodecylbenzoic acid is unique due to its twelve-carbon alkyl chain, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and emulsifying agent compared to its shorter or longer alkyl chain counterparts.

Properties

IUPAC Name

4-dodecylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)19(20)21/h13-16H,2-12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHCIOJFCCQEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328699
Record name 4-dodecylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21021-55-6
Record name 4-dodecylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-dodecylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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